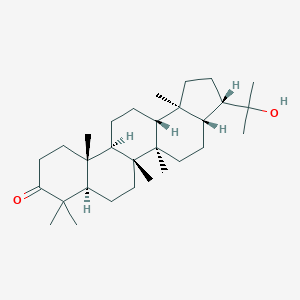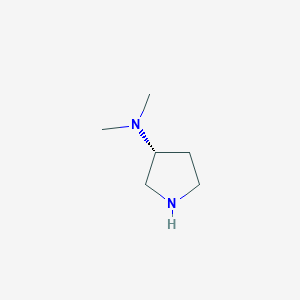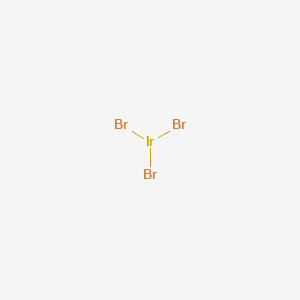
Praseodym(III)-chlorid-Heptahydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium(III) chloride heptahydrate is an inorganic compound with the chemical formula PrCl₃·7H₂O. It is a light green solid that rapidly absorbs moisture from the air, forming a heptahydrate. This compound is part of the lanthanide series and is known for its unique optical and magnetic properties .
Wissenschaftliche Forschungsanwendungen
Praseodymium(III) chloride heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds.
Biology: Investigated for its potential use in biological imaging due to its unique optical properties.
Medicine: Explored for its potential in medical diagnostics and treatment, particularly in imaging techniques.
Industry: Utilized in the production of high-strength alloys, special glasses, and ceramics.
Wirkmechanismus
Target of Action
Praseodymium(III) chloride heptahydrate is an inorganic compound with the formula PrCl3·7H2O . It is primarily used as a source of praseodymium (Pr), a rare earth metal . The primary targets of this compound are the materials or substances that it interacts with, such as other inorganic compounds or organic pollutants .
Mode of Action
Praseodymium(III) chloride heptahydrate is a Lewis acid, classified as “hard” according to the HSAB concept . It can form a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties .
Biochemical Pathways
It can be used to prepare pr-modified tio2 nanoparticles for photocatalytic degradation of organic pollutants . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst .
Pharmacokinetics
It is soluble in water and alcohol , which can affect its dispersion and interaction with other substances.
Result of Action
The primary result of the action of Praseodymium(III) chloride heptahydrate is the preparation of Pr-modified TiO2 nanoparticles . These nanoparticles can be used for photocatalytic degradation of organic pollutants , enhancing the thermal stability and surface textural properties of the catalyst .
Action Environment
The action of Praseodymium(III) chloride heptahydrate can be influenced by environmental factors. For instance, it rapidly absorbs water on exposure to moist air to form a light green heptahydrate . Its solubility in water and alcohol also affects its dispersion and interaction with other substances. Moreover, rapid heating of the hydrate may cause small amounts of hydrolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium(III) chloride heptahydrate can be synthesized by treating praseodymium metal or praseodymium(III) carbonate with hydrochloric acid. The reactions are as follows:
- From praseodymium metal:
2Pr+6HCl→2PrCl3+3H2
- From praseodymium(III) carbonate:
Pr2(CO3)3+6HCl+15H2O→2[Pr(H2O)9]Cl3+3CO2
Industrial Production Methods: The industrial production of praseodymium(III) chloride heptahydrate typically involves the reaction of praseodymium oxide or carbonate with hydrochloric acid, followed by crystallization and drying in a desiccator to obtain the heptahydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium(III) chloride heptahydrate undergoes various types of reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in forming stable complexes.
Substitution: It can react with other halides to form different praseodymium halides.
Common Reagents and Conditions:
Potassium Phosphate: Reacts with praseodymium(III) chloride to form praseodymium(III) phosphate.
Sodium Fluoride: Reacts to form praseodymium(III) fluoride.
Major Products:
Praseodymium(III) Phosphate: Formed by reaction with potassium phosphate.
Praseodymium(III) Fluoride: Formed by reaction with sodium fluoride.
Vergleich Mit ähnlichen Verbindungen
- Praseodymium(III) Fluoride (PrF₃)
- Praseodymium(III) Bromide (PrBr₃)
- Praseodymium(III) Iodide (PrI₃)
Comparison: Praseodymium(III) chloride heptahydrate is unique due to its high solubility in water and its ability to form stable hydrates. Unlike praseodymium(III) fluoride, which is less soluble, praseodymium(III) chloride heptahydrate is more versatile in aqueous solutions. Additionally, its optical and magnetic properties are distinct compared to other praseodymium halides, making it particularly useful in specialized applications .
Eigenschaften
CAS-Nummer |
10025-90-8 |
|---|---|
Molekularformel |
Cl3H2OPr |
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
praseodymium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
BQRCNEKQNZWNCY-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Pr+3] |
Kanonische SMILES |
O.[Cl-].[Cl-].[Cl-].[Pr+3] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)





![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)







